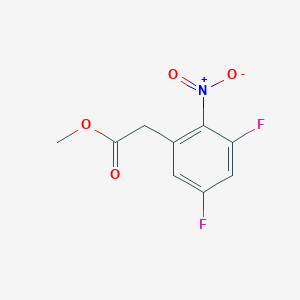

Methyl 3,5-difluoro-2-nitrophenylacetate

Description

Methyl 3,5-difluoro-2-nitrophenylacetate is a fluorinated aromatic ester characterized by a nitro group at the 2-position and fluorine atoms at the 3- and 5-positions on the phenyl ring, with a methyl acetate moiety at the benzylic position. Key features include:

- Electron-withdrawing substituents: The nitro and fluorine groups render the aromatic ring electron-deficient, influencing its chemical behavior.

- Ester functionality: The methyl acetate group enhances solubility in organic solvents and may serve as a synthetic handle for further modifications.

Properties

IUPAC Name |

methyl 2-(3,5-difluoro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-16-8(13)3-5-2-6(10)4-7(11)9(5)12(14)15/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDKBLPQUCEYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Aromatic Precursors

The initial step involves nitration of a suitably substituted fluorinated aromatic compound. Based on the literature, nitration typically employs a mixture of concentrated sulfuric acid and nitric acid, or fuming nitric acid, to introduce the nitro group selectively at the ortho or para position relative to existing substituents (such as fluorine) on the aromatic ring.

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Concentrated sulfuric acid | 4-12 molar equivalents, 60-80°C | - | Used to generate the nitrating mixture |

| Fuming nitric acid | 1-2 molar equivalents, 0-40°C | - | Provides nitration with high regioselectivity |

Research findings indicate that nitration of fluorinated benzenes yields predominantly the 3,5-difluoro-2-nitrobenzoic acid derivative with high regioselectivity when controlled at low temperatures (around 0-10°C) to prevent over-nitration or poly-nitration.

Esterification to Form Methyl Ester

The nitrated aromatic acid is then converted into its methyl ester to facilitate subsequent reactions. This esterification is achieved via Fischer esterification, employing methanol and an acid catalyst such as sulfuric acid or using methylation reagents like diazomethane.

- React nitrated acid with excess methanol in the presence of catalytic sulfuric acid at reflux temperature (~65°C).

- Alternatively, methylation with diazomethane at room temperature offers cleaner conversion with fewer side products.

Data:

| Method | Conditions | Yield (%) | References |

|---|---|---|---|

| Fischer esterification | Reflux with methanol, sulfuric acid | 70-85 | Standard method for aromatic acids |

| Diazomethane methylation | Room temperature, inert atmosphere | 90-95 | Preferred for high purity methyl esters |

Research indicates that methyl ester formation improves the handling and purification of intermediates, especially when subsequent halogenation or reduction steps are involved.

Halogenation at the 3,5-Positions

Fluorination at the 3 and 5 positions is typically achieved via electrophilic aromatic substitution using fluorinating agents such as Selectfluor or via nucleophilic substitution if suitable precursors are available.

- Use of electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) at controlled low temperatures (-20°C to 0°C) to achieve selective fluorination.

- Alternatively, halogen exchange reactions or direct fluorination of the aromatic ring under radical conditions.

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Selectfluor | -20°C to 0°C, in acetonitrile | 60-75 | Selective fluorination at activated positions |

| Nucleophilic substitution with fluoride | Elevated temperature, polar solvents | 50-65 | Less selective, requires careful control |

The literature emphasizes the importance of controlling reaction conditions to prevent over-fluorination or formation of side products.

Introduction of the Nitro Group at the 2-Position

The nitro group is introduced via electrophilic aromatic substitution, as described earlier, with nitration conditions optimized to favor substitution at the ortho position relative to existing fluorines.

- The nitration step is often performed after fluorination to prevent deactivation of the aromatic ring.

- The regioselectivity is influenced by the electron-withdrawing fluorine substituents, which direct nitration ortho and para positions.

- Nitration of fluorinated aromatic compounds is best performed at low temperatures with controlled acid ratios to maximize regioselectivity and yield.

Esterification and Final Functionalization

Following nitration and halogenation, the methyl ester is finalized via standard esterification techniques, and the compound undergoes purification through recrystallization or chromatography.

- The use of protecting groups or selective deprotection strategies (e.g., boron tribromide for methoxy groups) can be employed to refine the synthesis.

- The entire process benefits from process intensification techniques such as flow chemistry, which enhances safety and reproducibility.

Data Summary Table for Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-2-nitrophenylacetate undergoes various chemical reactions, including:

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 3,5-difluoro-2-aminophenylacetate.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Hydrolysis: 3,5-difluoro-2-nitrophenylacetic acid.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives of methyl 3,5-difluoro-2-nitrophenylacetate. For instance:

- A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting that this compound could be a lead compound for developing anticancer agents.

Anti-inflammatory Research

Research has also focused on the anti-inflammatory properties of this compound:

- In murine models, treatment with this compound resulted in a notable reduction in pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Material Science Applications

The unique structural features of this compound allow for its application in material science:

- Its ability to form stable complexes with metals suggests potential applications in catalysis and as a precursor for synthesizing novel materials with specific electronic properties .

Bioremediation Potential

The compound's nitro group can undergo bioreduction to form reactive intermediates that may interact with environmental pollutants:

- Preliminary studies indicate that this compound could be utilized in bioremediation processes to degrade hazardous substances in contaminated environments.

Data Tables

The following table summarizes the biological activities and synthesis methods related to this compound:

Case Study 1: Anticancer Mechanism Investigation

A peer-reviewed study explored the mechanism by which this compound induces apoptosis in breast cancer cells. The study employed various assays to demonstrate that treatment led to mitochondrial dysfunction and subsequent cell death.

Case Study 2: In Vivo Anti-inflammatory Effects

In an experimental model of inflammation, researchers administered this compound to mice subjected to inflammatory stimuli. Results indicated a significant decrease in inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of Methyl 3,5-difluoro-2-nitrophenylacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are closely related to Methyl 3,5-difluoro-2-nitrophenylacetate, differing in substituent positions or additional functional groups.

Structural and Molecular Comparisons

*Inferred based on structural similarity to .

Key Observations:

Positional Isomerism: The compound from (2,6-difluoro-3-nitro substitution) demonstrates how fluorine and nitro group positions alter electronic distribution. The meta-nitro and ortho/para-fluorine arrangement in this compound likely increases steric hindrance compared to the 2,6-difluoro-3-nitro isomer.

Functional Group Impact: The cyano group in introduces significant polarity and electron withdrawal, increasing molecular weight (256.16 vs. 231.15) and altering solubility. This group may also facilitate nucleophilic additions or cyclization reactions absent in the target compound.

Physical and Chemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

Solubility and Polarity:

- Methyl 2-Cyano-2-(3,5-Difluoro-2-Nitrophenyl)acetate : The cyano group increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing it in nonpolar solvents.

- Methyl 2-(2,6-Difluoro-3-Nitrophenyl)acetate : Reduced polarity compared to due to the absence of cyano, favoring solubility in dichloromethane or ethyl acetate.

Reactivity:

- Nitro Group Reduction : All compounds can undergo nitro-to-amine reduction, but steric and electronic differences may affect reaction rates. The target compound’s nitro group at the 2-position may experience steric hindrance from adjacent substituents, slowing reduction compared to ’s 3-nitro isomer.

- Electrophilic Aromatic Substitution : Fluorine’s ortho/para-directing effects and the nitro group’s meta-directing nature create regioselectivity challenges. The target compound’s substitution pattern may favor reactions at the 4- or 6-positions.

Biological Activity

Methyl 3,5-difluoro-2-nitrophenylacetate is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of fluorine atoms and a nitro group attached to a phenyl ring. This structure contributes to its distinct chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 246.18 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor in various enzyme-catalyzed reactions. The presence of fluorine atoms may enhance its binding affinity to specific enzymes, influencing metabolic pathways.

- Bioreduction : The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects against cancer cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells through oxidative stress mechanisms.

- Antimicrobial Activity : It has been evaluated for antibacterial and antifungal properties, demonstrating effectiveness against various microbial strains.

- Enzyme Modulation : The compound has been used as a probe in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Data Table: Biological Activities of this compound

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antibacterial | Effective against specific bacterial strains | |

| Antifungal | Inhibits growth of certain fungi | |

| Enzyme Inhibition | Modulates enzyme activity in biochemical pathways |

Case Studies

- Anticancer Study : A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis via oxidative stress pathways. The compound was shown to increase reactive oxygen species (ROS) levels significantly, leading to cell death.

- Antimicrobial Evaluation : In vitro tests indicated that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

- Enzyme Activity Modulation : Research involving enzyme assays revealed that this compound could act as an effective inhibitor for certain hydrolases, showcasing its potential utility in biochemical research.

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Reactants | Conditions | Yield Considerations |

|---|---|---|---|

| Nucleophilic Substitution | 3,5-Difluoro-2-nitrophenylacetic acid, methyl iodide | K₂CO₃, DMF, 0–5°C | Side-product formation at >10°C |

| Condensation | Cyanoacetate, fluoronitrobenzaldehyde | AcOH, reflux, toluene | Monitor via TLC for completion |

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

A multi-technique approach is essential:

- ¹H/¹⁹F NMR : Confirm ester methyl protons (δ 3.7–3.9 ppm) and fluorine coupling patterns (¹⁹F NMR, δ -110 to -120 ppm) .

- IR Spectroscopy : Detect C≡N (~2250 cm⁻¹) and NO₂ (~1520/1350 cm⁻¹) stretches.

- Mass Spectrometry : ESI+ mode confirms molecular ion peak at m/z 256.16 (C₁₀H₆F₂N₂O₄⁺) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).

Q. Table 2: Key Spectral Signatures

| Technique | Target Signal | Parameters |

|---|---|---|

| ¹H NMR | CH₃COO (δ 3.8 ppm) | DMSO-d₆, 400 MHz |

| ¹⁹F NMR | 3,5-F (δ -115 ppm, d, J = 8 Hz) | CFCl₃ reference |

| IR | C≡N (2245 cm⁻¹) | KBr pellet |

What analytical approaches are recommended to study the stability of this compound under varying pH conditions?

Advanced Research Question

Stability studies should simulate physiological and synthetic conditions:

- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.

- HPLC-UV Analysis : Quantify degradation using a C18 column (λ = 254 nm).

- LC-MS/MS : Identify hydrolysis products (e.g., free acid or demethylated derivatives). Fluorinated aromatic rings may resist hydrolysis under acidic conditions but degrade in strong bases .

How can researchers address contradictory data regarding the reactivity of the nitrophenyl group in fluorinated aromatic esters?

Advanced Research Question

Contradictions may arise from competing electronic effects (fluorine’s -I vs. nitro’s -M effects). Strategies include:

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map charge distribution and predict reaction sites.

- Kinetic Isotope Effects : Use deuterated analogs to study rate-determining steps in nitro reduction.

- Controlled Experiments : Compare reactivity under inert vs. oxidative atmospheres to isolate pathways .

What strategies can mitigate nitro group reduction during synthetic processes involving this ester?

Advanced Research Question

Nitro reduction can occur under catalytic hydrogenation or with strong reductants (e.g., NaBH₄). Mitigation approaches:

- Selective Catalysts : Use Pd/C with controlled H₂ pressure to avoid over-reduction.

- Protecting Groups : Temporarily protect the nitro group with Boc before sensitive reactions.

- Alternative Reductants : Employ CeCl₃/NaBH₄ for milder reduction of competing functional groups .

How does the presence of fluorine substituents influence the electronic properties and reactivity of the nitrophenyl group?

Advanced Research Question

Fluorine’s electron-withdrawing inductive (-I) effect increases the nitro group’s electrophilicity, enhancing its participation in nucleophilic aromatic substitution (SNAr). However, steric hindrance from 3,5-fluorine may limit accessibility. Cyclic voltammetry can quantify redox potentials, revealing fluorine’s impact on nitro reduction thresholds .

What are the challenges in achieving regioselective functionalization of the difluorinated aromatic ring?

Advanced Research Question

Regioselectivity is complicated by fluorine’s directing effects. Solutions include:

- Directed Ortho-Metalation : Use LiTMP to deprotonate specific positions.

- Transition Metal Catalysis : Pd-mediated C–H activation at meta positions.

- Protection/Deprotection : Temporarily block reactive sites with trimethylsilyl groups .

What role does the cyano group play in the chemical reactivity of this compound?

Basic Research Question

The cyano group activates the α-carbon for nucleophilic attack, facilitating Knoevenagel condensations. It also stabilizes enolate intermediates in alkylation reactions. IR and ¹³C NMR (δ ~115 ppm for C≡N) are critical for tracking its participation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.